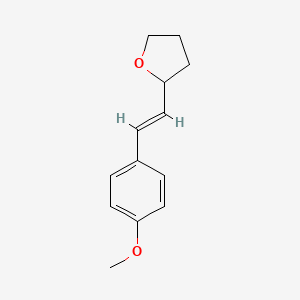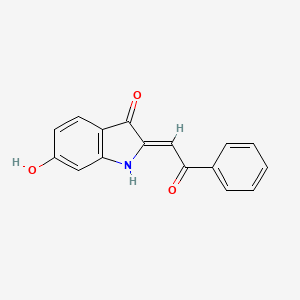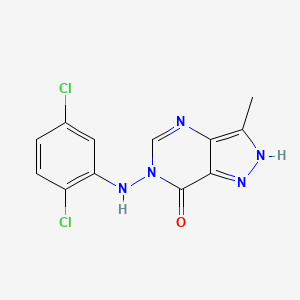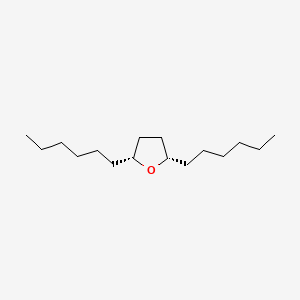
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects.
Materials Science: In organic semiconductors, it facilitates charge transport due to its conjugated system.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death.
類似化合物との比較
Similar Compounds
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzene
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene
Uniqueness
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications.
特性
CAS番号 |
15311-17-8 |
|---|---|
分子式 |
C13H7Cl2N3S |
分子量 |
308.2 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7Cl2N3S/c14-10-4-3-8(6-11(10)15)12-17-18-13(19-12)9-2-1-5-16-7-9/h1-7H |
InChIキー |
XZPBCUOTWVEEQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


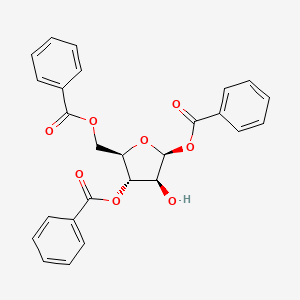


![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)






